molecular formula C16H16N2OS B2547072 N-((Ethylphenylamino)thioxomethyl)benzamide CAS No. 59849-40-0

N-((Ethylphenylamino)thioxomethyl)benzamide

Cat. No.: B2547072
CAS No.: 59849-40-0
M. Wt: 284.38
InChI Key: RZVMOMUIQTXUMZ-UHFFFAOYSA-N
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Description

N-((Ethylphenylamino)thioxomethyl)benzamide is a chemical compound with the molecular formula C16H16N2OS It is known for its unique structure, which includes an ethylphenylamino group, a thioxomethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((Ethylphenylamino)thioxomethyl)benzamide typically involves the reaction of ethylphenylamine with a thioxomethylating agent, followed by the introduction of a benzamide group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures consistent quality and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((Ethylphenylamino)thioxomethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or a sulfide.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzamides.

Scientific Research Applications

N-((Ethylphenylamino)thioxomethyl)benzamide has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: The compound is studied for its potential biological activity, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other compounds.

Comparison with Similar Compounds

Similar Compounds

  • N-((Methylphenylamino)thioxomethyl)benzamide
  • N-((Propylphenylamino)thioxomethyl)benzamide
  • N-((Butylphenylamino)thioxomethyl)benzamide

Uniqueness

N-((Ethylphenylamino)thioxomethyl)benzamide is unique due to its specific ethylphenylamino group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

N-[ethyl(phenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2OS/c1-2-18(14-11-7-4-8-12-14)16(20)17-15(19)13-9-5-3-6-10-13/h3-12H,2H2,1H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZVMOMUIQTXUMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=S)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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